molecular formula C7H12O3 B12116695 Methyl 3-prop-2-enoxypropanoate CAS No. 93639-67-9

Methyl 3-prop-2-enoxypropanoate

Cat. No.: B12116695
CAS No.: 93639-67-9
M. Wt: 144.17 g/mol
InChI Key: ZAVRODBWULSJSI-UHFFFAOYSA-N
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Description

Methyl 3-prop-2-enoxypropanoate is an organic compound with the molecular formula C₇H₁₂O₃. It is an ester formed from the reaction of methanol and 3-prop-2-enoxypropanoic acid. This compound is characterized by its aliphatic ester and ether functional groups, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-prop-2-enoxypropanoate can be synthesized through the esterification of 3-prop-2-enoxypropanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester. The reaction can be represented as follows:

3-prop-2-enoxypropanoic acid+methanolsulfuric acidMethyl 3-prop-2-enoxypropanoate+water\text{3-prop-2-enoxypropanoic acid} + \text{methanol} \xrightarrow{\text{sulfuric acid}} \text{this compound} + \text{water} 3-prop-2-enoxypropanoic acid+methanolsulfuric acid​Methyl 3-prop-2-enoxypropanoate+water

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of solid acid catalysts can also be employed to facilitate the esterification process, reducing the need for corrosive liquid acids and minimizing environmental impact.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-prop-2-enoxypropanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester or ether functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Alkyl halides or other nucleophiles in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: 3-prop-2-enoxypropanoic acid.

    Reduction: 3-prop-2-enoxypropanol.

    Substitution: Various substituted esters or ethers depending on the nucleophile used.

Scientific Research Applications

Methyl 3-prop-2-enoxypropanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.

    Medicine: Explored for its role in drug development and as a precursor for pharmaceutical agents.

    Industry: Utilized in the production of polymers, resins, and coatings due to its reactive ester and ether groups.

Mechanism of Action

The mechanism of action of methyl 3-prop-2-enoxypropanoate involves its reactivity as an ester and ether. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, while the ether group can participate in various substitution reactions. These reactions are facilitated by the presence of nucleophiles or electrophiles, depending on the reaction conditions.

Comparison with Similar Compounds

Similar Compounds

    Methyl propanoate: An ester with a simpler structure, lacking the ether group.

    Ethyl 3-prop-2-enoxypropanoate: Similar structure but with an ethyl group instead of a methyl group.

    Methyl 3-ethoxypropanoate: Similar structure but with an ethoxy group instead of a prop-2-enoxy group.

Uniqueness

Methyl 3-prop-2-enoxypropanoate is unique due to the presence of both ester and ether functional groups, which provide a combination of reactivity and versatility not found in simpler esters or ethers. This dual functionality makes it a valuable compound in various synthetic and industrial applications.

Properties

CAS No.

93639-67-9

Molecular Formula

C7H12O3

Molecular Weight

144.17 g/mol

IUPAC Name

methyl 3-prop-2-enoxypropanoate

InChI

InChI=1S/C7H12O3/c1-3-5-10-6-4-7(8)9-2/h3H,1,4-6H2,2H3

InChI Key

ZAVRODBWULSJSI-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCOCC=C

Origin of Product

United States

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